Pigment Yellow 155

Descripción

Propiedades

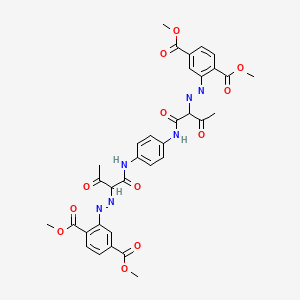

IUPAC Name |

dimethyl 2-[[1-[4-[[2-[[2,5-bis(methoxycarbonyl)phenyl]diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N6O12/c1-17(41)27(39-37-25-15-19(31(45)49-3)7-13-23(25)33(47)51-5)29(43)35-21-9-11-22(12-10-21)36-30(44)28(18(2)42)40-38-26-16-20(32(46)50-4)8-14-24(26)34(48)52-6/h7-16,27-28H,1-6H3,(H,35,43)(H,36,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKXDIAAIOXKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)N=NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276077, DTXSID20867657 | |

| Record name | Tetramethyl 2,2'-{1,4-phenylenebis[azanediyl(1,3-dioxobutane-1,2-diyl)(E)diazene-2,1-diyl]}di(benzene-1,4-dicarboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68516-73-4, 247909-27-9, 77465-46-4 | |

| Record name | Pigment Yellow 155 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68516-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Yellow 155 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068516734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethyl 2,2'-{1,4-phenylenebis[azanediyl(1,3-dioxobutane-1,2-diyl)(E)diazene-2,1-diyl]}di(benzene-1,4-dicarboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 155 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAP5SY1MAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Pathways and Mechanistic Exploration of Pigment Yellow 155

Precursor Compound Derivatization for Pigment Yellow 155 Synthesis

The foundation of this compound's molecular structure is built from two key precursor compounds. The careful derivatization of these molecules through diazotization and coupling reactions is fundamental to the pigment's formation. cn-pci.com

Table 1: Key Precursors for this compound Synthesis

| Precursor Type | Chemical Name | Role in Synthesis |

|---|---|---|

| Aromatic Amine | Dimethyl 2-aminoterephthalate | Forms the diazonium salt component after diazotization. patsnap.com |

The synthesis begins with the diazotization of the primary aromatic amine, dimethyl 2-aminoterephthalate. cn-pci.com This reaction converts the amino group into a highly reactive diazonium salt. The process is typically carried out by adding a sodium nitrite (B80452) solution to the aromatic amine, which is suspended in an acidic medium, such as hydrochloric acid. patsnap.com

Strict temperature control is critical during this stage. The reaction is maintained at low temperatures, generally between 0°C and 10°C, by adding ice to prevent the unstable diazonium salt from decomposing. patsnap.com In some methodologies, auxiliaries like Turkish red oil may be introduced during this step. patsnap.com The successful formation of the diazonium liquid is a prerequisite for the subsequent coupling reaction.

The core of the pigment molecule is formed during the azo coupling reaction. In this step, the previously prepared diazonium salt solution is slowly added to a solution containing the coupling component, 1,4-diacetoacetyl-p-phenylenediamine. cn-pci.com This reaction forms the two azo groups (-N=N-) that are characteristic of this pigment class and link the derivatized aromatic amine to the central coupling molecule.

The efficiency and outcome of the coupling reaction are highly dependent on the reaction conditions. The temperature is kept low, often between 5°C and 10°C, and the pH is carefully controlled. An optimal pH is maintained above 4.8, frequently adjusted to around 5.5 with a base like sodium carbonate, to facilitate the electrophilic substitution reaction. The coupling reaction typically proceeds for 150 to 240 minutes, followed by a period of stirring to ensure completion, resulting in the formation of crude this compound as a suspension.

Diazotization Processes of Key Aromatic Amine Intermediates

Advanced Synthetic Methodologies for Controlled Pigment Formation

To meet the demands of various applications, such as inks and plastics, advanced methodologies focus on controlling the pigment's physical properties during its formation. imaging.orgresearchgate.net These methods aim to enhance characteristics like transparency, color strength, and dispersibility.

Conventional this compound can have limitations in transparency and color strength, which are crucial for applications in printing inks and plastics. researchgate.net To overcome this, specific process optimizations have been developed. One approach involves the introduction of a "transparent regulating substance" during the synthesis, which yields a pigment with higher transparency and coloration strength, particularly suitable for water-based inks and paints. patsnap.comgoogle.com

Another method focuses on mechanical processing. Grinding the pigment particles in the presence of a grinding agent, such as an inorganic salt, can significantly increase the pigment's surface area to at least 40 m²/g. researchgate.netgoogle.com This reduction in particle size leads to a more transparent pigment with enhanced color strength. researchgate.netgoogle.com

The yield and purity of this compound are directly influenced by the precise control of reaction conditions throughout the synthesis. Any deviation can lead to the formation of impurities and a lower yield.

Table 2: Typical Reaction Conditions for this compound Synthesis

| Synthesis Stage | Parameter | Typical Value/Range | Impact on Yield and Purity |

|---|---|---|---|

| Diazotization | Temperature | 0–10°C | Prevents decomposition of the diazonium salt, maximizing the amount available for coupling. |

| Acid | Hydrochloric Acid patsnap.com | Provides the necessary acidic environment for the reaction with sodium nitrite. | |

| Time | ~0.5 - 2 hours patsnap.comgoogle.com | Ensures complete conversion of the amine to the diazonium salt. | |

| Coupling | Temperature | 5–10°C | Controls the reaction rate and minimizes side reactions. |

| pH | >4.8 (typically ~5.5) | Ensures optimal coupling efficiency and prevents unwanted decomposition pathways. |

Post-synthesis, the purity of the pigment is often assessed using chromatographic techniques like HPLC or TLC to detect any unreacted intermediates or by-products.

Process Optimization for Enhanced Transparency and Coloration Strength

Post-Synthesis Treatment for Functional Property Modulation

The crude pigment synthesized from the coupling reaction often requires further treatment to optimize its properties for commercial applications. This post-synthesis treatment, also known as "finishing," is a critical step for controlling particle morphology, crystallinity, and surface properties. cn-pci.com

One common method is thermal treatment. The crude pigment may be heated in a high-pressure reactor at temperatures between 110°C and 130°C. Alternatively, it can be heated in a high-boiling point organic solvent, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or o-dichlorobenzene. cn-pci.comepo.org This process, often called pigmentation, enhances the pigment's crystallinity and color strength. cn-pci.com For instance, finishing in isobutanol at 150°C can produce more compact particles with better dispersion characteristics compared to the long, needle-like crystals of the untreated pigment.

The choice of solvent and treatment conditions significantly impacts the final properties. Treatment with alcohol solvents with a boiling point of 95°C or higher can modify particle size and shape, leading to more uniform, less elongated particles that are easier to handle and disperse. google.com Adding dispersants or other materials like silica (B1680970) during this stage can further enhance properties for specific systems, such as water-based inks. patsnap.com Encapsulation with polymers is another advanced technique used to improve the stability of the pigment in certain media. researchgate.net

Table 3: Impact of Post-Synthesis Treatment on Pigment Properties

| Treatment Method | Conditions | Observed Effect |

|---|---|---|

| Thermal Treatment | Heating in a high-pressure reactor at 110–130°C for 2 hours. | Enhances pigment crystallinity and color strength. |

| Solvent Finishing (Pigmentation) | Heating in isobutanol at 150°C for 2-4 hours. | Produces more compact pigment particles, improving handling and dispersion. |

| Solvent Finishing (Pigmentation) | Treatment with DMF and NMP. cn-pci.com | Improves crystallinity, reduces particle size, and increases coloring strength. cn-pci.com |

| Surface Treatment | Addition of wetting/dispersing agents and silica during pigmentation. patsnap.com | Produces a softer pigment with high transparency and strength for water-based systems. patsnap.com |

| Mechanical Grinding | Grinding with an inorganic salt. google.com | Increases surface area, leading to higher transparency. researchgate.netgoogle.com |

Solvent-Assisted Pigmentation Techniques and Their Influence on Performance

The performance characteristics of this compound are significantly influenced by post-synthesis treatments, particularly solvent-assisted pigmentation. This process, often referred to as "finishing," involves treating the crude pigment with organic solvents to improve its physical and chemical properties.

The choice of solvent is a critical parameter in this process. Alcohols with a boiling point of 95°C or higher are generally preferred. google.com This includes linear, branched, or cyclic monohydric or polyhydric alcohols with 3 to 8 carbon atoms. google.com Commonly used solvents include isobutanol, 1-butanol, 2-butanol, 1-pentanol, and 2-pentanol. google.com The finishing process typically involves heating the crude pigment in the selected solvent to a temperature ranging from the solvent's boiling point up to 100°C above it for a duration of at least 10 minutes, often extending from 30 minutes to 4 hours.

This solvent treatment has a profound impact on the pigment's particle size and morphology. It helps in reducing needle-like crystals, promoting more uniform and less elongated particles. Studies have shown that finishing in solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) improves the crystallinity of the crude pigment, reduces particle size, and narrows the particle size distribution. cn-pci.com This ultimately leads to enhanced coloring strength and increased hydrophobicity. cn-pci.com

The influence of solvent treatment on the performance of this compound is summarized in the table below:

| Treatment | Effect on Particle Size | Effect on Crystallinity | Impact on Performance |

| Solvent Finishing (e.g., Isobutanol) | Reduction of needle-like crystals, more uniform particles. | Enhanced crystallinity. | Improved handling, dispersion, color strength, and rub resistance. |

| DMF/NMP Treatment | Reduced particle size, narrower distribution. cn-pci.com | Improved crystallinity. cn-pci.com | Increased coloring strength and hydrophobicity. cn-pci.com |

| Hydrothermal Treatment | Not specified | Improved crystallinity. cn-pci.com | Improved thermal resistance. cn-pci.com |

Surface Treatment Strategies for Dispersion Behavior Improvement

The dispersion behavior of this compound is a key factor in its application, particularly in inks and toners. epo.org Due to a high affinity between particles, dispersions of this pigment can exhibit increased viscosity, making them difficult to handle. epo.org Surface treatment strategies are employed to mitigate these issues and improve dispersibility.

One approach involves modifying the surface of the pigment to control its hydrophobicity. The methanol (B129727) wettability (MW value) is a key parameter used to quantify this property, with a preferred range of 2% to 10% to balance hydrophobicity and dispersibility. google.com

Additives and auxiliary agents are also utilized during the finishing process to enhance dispersion. Wetting and dispersing agents, such as ethoxylated acetylenic diols, can be added to improve the pigment's quality. Furthermore, the pigment can be modified by attaching polymers to its surface, which can be achieved through reactions with compounds like cyanuric chloride. googleapis.comgoogle.com This modification can involve creating a self-dispersing pigment by reacting it with an intermediate that has organic molecules attached. googleapis.com

Some strategies for improving dispersion behavior are outlined below:

| Strategy | Description | Outcome |

| Control of Methanol Wettability | Adjusting the pigment's surface hydrophobicity to an optimal MW value between 2% and 10%. google.com | Balances hydrophobicity and dispersibility, improves manufacturability. google.com |

| Use of Wetting and Dispersing Agents | Incorporation of additives like ethoxylated acetylenic diols during the finishing process. | Improved pigment quality and dispersion. |

| Polymer Surface Modification | Attaching polymers to the pigment surface, for example, through reaction with cyanuric chloride. googleapis.comgoogle.com | Enhanced dispersibility in various media. googleapis.com |

Control of Residual Organic Solvents in Final Pigment Products

Residual organic solvents remaining from the synthesis and finishing processes can negatively impact the performance of this compound. google.com High concentrations of these solvents can lead to reduced image intensity in applications like printing. google.com Therefore, controlling the level of residual solvents is crucial.

The desired concentration of residual organic solvents is typically less than 500 ppm, with a more preferable limit of 100 ppm, and ideally, a maximum of 50 ppm. google.comgoogle.com The organic solvents are often those with a boiling point of 95°C or higher, which are used in the finishing process. google.comgoogle.com Chromatographic techniques, such as gas chromatography, are commonly used to determine the levels of these residual solvents. ich.org

The acceptable limits for residual solvents are presented in the following table:

| Residual Solvent Level | Status | Impact on Performance |

| < 500 ppm | Preferred Maximum google.com | Minimizes negative effects on image intensity. google.com |

| < 100 ppm | Particularly Preferred google.com | Further ensures high performance and quality. google.com |

| < 50 ppm | Optimal google.com | Ideal for sensitive applications. google.com |

Chemical Reaction Dynamics and Stability Mechanisms

The stability of this compound is intrinsically linked to the chemical reactivity of its constituent functional groups, most notably the azo chromophore. Understanding the degradation pathways is essential for predicting its long-term performance and environmental fate.

Oxidative Transformation Pathways of the Azo Chromophore

The azo group (-N=N-) is a key chromophore in this compound, and its oxidation can lead to changes in the pigment's color properties. While azo dyes are designed for high chemical stability, they can be degraded under certain conditions. mst.dk Oxidation can occur through various mechanisms, including the use of strong oxidizing agents. core.ac.uk Advanced oxidation processes, such as ozonation and UV/H₂O₂ treatments, are known to degrade azo dyes by generating highly reactive radicals that can attack the chromophore. researchgate.net These processes can lead to the mineralization of the dye into less harmful compounds. researchgate.net

Reductive Degradation Mechanisms and Metabolite Formation

The most well-documented degradation pathway for azo colorants is the reductive cleavage of the azo bond. mst.dksdc.org.uk This reaction breaks the -N=N- double bond, leading to the formation of aromatic amines. mst.dk This degradation can be triggered by various factors, including enzymatic and microbial action. mst.dk The primary enzyme responsible for this cleavage is azoreductase, which is found in both bacteria and mammals. mst.dksdc.org.uk

While azo pigments are generally considered to have low bioavailability due to their insolubility, the potential for reductive cleavage and the release of aromatic amines is a significant consideration. mst.dk However, studies on some azo pigments have shown that this cleavage does not readily occur in animal models. sdc.org.uk

Substitution Reactions and Functional Group Reactivity

The molecular structure of this compound contains several functional groups that can undergo substitution reactions, which can be harnessed to modify the pigment's properties. biosynth.com The molecule possesses four methyl ester groups and a bisacetoacetarylide disazo backbone. The aromatic rings within the structure can participate in substitution reactions.

For instance, the surface of the pigment can be modified through reactions with compounds like cyanuric chloride, which allows for the attachment of polymers or other organic groups. googleapis.comgoogle.com This can be used to introduce functionalities that improve dispersion or other application-specific properties. The pigment's structure also includes a hydroxyl group and is described as a polycarboxylic acid, indicating the presence of reactive sites for various chemical modifications. biosynth.com

Structural Elucidation and Advanced Characterization of Pigment Yellow 155

Spectroscopic Methods for Molecular Conformation and Bond Analysis

Spectroscopic techniques are instrumental in elucidating the molecular structure of Pigment Yellow 155. The molecule exists predominantly in the bisketohydrazone tautomeric form, a key factor influencing its stability and color. This conformation is stabilized by intramolecular hydrogen bonding. researchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps identify the functional groups present in the molecule. For instance, a sharp peak around 1729 cm⁻¹ can indicate the presence of a carbonyl group. A broad signal in the region of 3435 cm⁻¹ may suggest the presence of a carboxylic acid family, which can be further confirmed by other analytical methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR analysis provides further evidence for the molecular structure, such as the presence of a carboxylic family, by detecting signals corresponding to the carbon atoms in those functional groups. researchgate.netresearchgate.net

UV-Visible Spectroscopy: This technique is used to characterize the pigment's color properties. The absorption spectrum of this compound is key to understanding its yellow hue. researchgate.net

Crystallographic Investigations for Solid-State Architecture

X-ray crystallography provides detailed insights into the three-dimensional arrangement of this compound molecules in the solid state. This information is critical for understanding the pigment's physical properties.

Crystallographic studies have revealed that this compound can crystallize in different systems depending on the conditions. One study reported that it crystallizes in the triclinic P1(-) space group. researchgate.net Another investigation found a monoclinic system with the space group P2₁/c, with two molecules per unit cell. researchgate.net The molecules exhibit crystallographic Ci symmetry. researchgate.net A specific crystal form of this compound shows a characteristic X-ray diffraction spectrum with a peak at a Bragg angle (2θ) of 10.0 degrees and another at 11.1 degrees. epo.org

Table 1: Crystallographic Data for this compound

| Crystal System | Space Group | Molecules per Unit Cell |

|---|---|---|

| Triclinic | P1(-) | Data not available |

This table is based on available research and may not be exhaustive.

The crystal structure of this compound directly influences its optical properties and performance in applications. The planar nature of the molecule, reinforced by strong intramolecular hydrogen bonding, leads to a stable crystal lattice. researchgate.net This planarity and the arrangement of molecules in interleaved layers contribute to the pigment's color and technical performance. researchgate.net

The molecular shape, which is elongated, can lead to the formation of acicular (needle-like) crystals. google.com This morphology increases the surface area, which can affect properties like dispersibility and viscosity in formulations. google.comgoogle.com Proper finishing treatments during manufacturing can modify the particle size and shape, reducing the needle-like character and resulting in more uniform, compact particles. This, in turn, improves handling and dispersion characteristics.

Unit Cell Determination and Space Group Analysis

Morphological Characterization and Particle Dispersion Analysis

The size, shape, and state of aggregation of pigment particles are critical factors that determine the final properties of a pigmented system, such as color strength, transparency, and rheology. sdc.org.uk

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology of this compound particles. epo.orgresearchgate.net

TEM analysis has shown that the primary particle size of this compound can range from 50 nm to 300 nm. google.comgoogle.com The aspect ratio (the ratio of length to width) of these particles can range from 1 to 10. google.comgoogle.com Untreated, the pigment particles often form long, thin, needle-like crystals with aspect ratios that can exceed 10.

SEM analysis , along with TEM and particle size distribution analysis, can confirm the effectiveness of surface treatments, such as silica (B1680970) coating, in modifying the pigment's structure. researchgate.net

Table 2: Particle Size and Aspect Ratio of this compound

| Parameter | Range |

|---|---|

| Primary Particle Size (TEM) | 50 - 300 nm |

Data is based on findings from patent literature. google.comgoogle.com

Pigment particles in a dispersion have a tendency to form larger clusters known as aggregates and agglomerates. sdc.org.uk Flocculation refers to the loose association of individual pigment particles that are already coated with a binder. longchangchemical.com These phenomena can negatively impact the performance of the pigment, leading to issues like increased viscosity and reduced color strength. epo.orggoogle.comlongchangchemical.com

Several methods are used to assess and control aggregation and flocculation:

Rheological Measurements: The viscosity of a pigment dispersion is a key indicator of its stability. Dispersions of this compound can exhibit high viscosity, particularly at higher pigment concentrations, due to the elongated molecular structure and large surface area. google.comgoogle.com Measuring the viscosity helps in evaluating the effectiveness of dispersants and surface treatments. google.com

Methanol (B129727) Wettability (MW value): This test assesses the hydrophobicity of the pigment powder. For this compound, an MW value of 10% or less is desirable to reduce the viscosity of its dispersion. google.comgoogle.comgoogle.com A lower MW value, ideally between 2% and 10%, indicates a good balance between hydrophobicity and dispersibility.

Particle Size Analysis: Techniques like dynamic light scattering (DLS) can be used to measure the particle size distribution in a liquid dispersion, providing information about the extent of aggregation and flocculation. researchgate.net

Surface Chemistry and Interfacial Phenomena Studies

Assessment of Surface Wettability and Energy Characteristics

The wettability of a pigment powder is a primary indicator of its surface character, ranging from hydrophilic (water-loving) to hydrophobic (water-repelling). This property is intrinsically linked to the pigment's surface free energy, which is composed of dispersive and polar components. The assessment of these characteristics is crucial for predicting how the pigment will behave in different liquid environments.

Recent research has demonstrated that the surface properties of this compound can be modified through solvent treatment. A study involving the treatment of crude this compound with organic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) resulted in an increase in the pigment's hydrophobicity. google.com This change was confirmed through contact angle measurements, which provide a quantitative measure of wettability. google.com A higher contact angle with water indicates lower wettability and greater hydrophobicity.

A key method for characterizing the wettability of this compound, particularly for applications in printing inks and toners, is the determination of the methanol wettability (MW) value. google.comgoogle.com This test quantifies the affinity of the pigment powder for an aqueous medium by measuring the amount of methanol required to make the pigment particles, initially floating on water, settle. google.com A higher MW value suggests a more hydrophilic surface, while a lower value indicates a more hydrophobic character. Research has shown that controlling the MW value is critical for managing the viscosity of pigment dispersions. google.comgoogle.com For this compound, an MW value in the range of 2% to 10% is considered optimal, providing a balance between hydrophobicity and dispersibility that enhances image fixability and rub resistance in printing applications. google.comgoogle.com

The surface free energy and its components can be determined from contact angle measurements with several well-characterized liquids using theoretical models like the Owens-Wendt-Rabel-Kaelble (OWRK) method. researchgate.netkruss-scientific.com This method allows for the calculation of the total surface energy (γs) as well as its dispersive (γsᵈ) and polar (γsᵖ) parts. While specific comprehensive studies tabulating these values for this compound are not widely published, the established hydrophobic nature of treated this compound suggests a relatively high dispersive component and a low polar component to its surface energy.

Table 1: Methanol Wettability (MW) Value and Its Implications for this compound

| MW Value (%) | Surface Character | Dispersion Viscosity | Performance in Toners/Inks |

| > 10% | More Hydrophilic | Tends to be high, difficult to achieve uniform dispersion. google.com | Poor; may lead to reduced image strength. google.com |

| 2% - 10% | Balanced Hydrophobicity | Lower, improved manufacturability and handling. google.com | Excellent; good image fixability and rub resistance. google.com |

| < 2% | Excessively Hydrophobic | May lead to issues in aqueous-based systems. | Sub-optimal; potential for poor adhesion to some substrates. |

Table 2: Illustrative Surface Energy Characteristics of Modified this compound (Note: This table is illustrative, based on the described hydrophobic character and typical values for similar organic pigments, as specific experimental data is proprietary or not widely published.)

| Test Liquid | Contact Angle (θ) | Surface Tension (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) |

| Water | > 90° | 72.8 | 21.8 | 51.0 |

| Diiodomethane | < 30° | 50.8 | 50.8 | 0 |

| Calculated Surface Energy of PY 155 | ~45-50 mN/m | ~43-48 mN/m | ~1-3 mN/m |

Role of Surface Adsorption in Pigment-Matrix Interactions

The interaction between the surface of this compound particles and the surrounding matrix (e.g., a polymer resin or solvent) is predominantly governed by adsorption phenomena. Adsorption is the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface. This process is fundamental to achieving stable pigment dispersions and ensuring the final properties of the pigmented material.

In the context of polymer systems, such as plastics and coatings, the adsorption of binder resin molecules onto the pigment surface is critical. A strong affinity between the pigment and the binder is required for good physical strength and durability of the final product. google.comgoogle.com For instance, in the production of toners via emulsion polymerization, appropriate surface characteristics are necessary to ensure that monomer molecules can effectively adsorb onto the pigment surface before polymerization. google.com If the pigment surface is not conducive to adsorption, it can lead to poor encapsulation and compromised performance.

The surface of this compound can be intentionally modified to promote or control adsorption. One common strategy is the encapsulation of pigment particles with a polymer. researchgate.netresearchgate.net In one such approach, this compound was encapsulated with poly(methyl methacrylate-co-butyl acrylate) to improve its stability in aqueous systems. researchgate.net This process relies on the initial adsorption of monomers or an emulsifier onto the pigment surface, followed by polymerization to form a shell around the pigment core. researchgate.net This encapsulation creates a new interface, mediating the interaction between the pigment and the external environment and enhancing dispersion stability. researchgate.net

The study of adsorption behavior often involves analyzing adsorption isotherms, such as the Langmuir or Freundlich models, which describe how the amount of adsorbed material on a surface changes with its concentration at a constant temperature. mdpi.comnih.gov

Langmuir Isotherm: Assumes a homogenous surface with a finite number of identical adsorption sites, leading to monolayer adsorption. mdpi.com

Freundlich Isotherm: Describes adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heats. nih.gov

These models can be used to quantify the adsorption capacity and affinity of various molecules (dispersants, resins, etc.) for the this compound surface, providing valuable insights for formulation development. The choice of dispersants and binder resins is therefore heavily influenced by their ability to adsorb effectively onto the pigment, preventing agglomeration and ensuring a stable, well-dispersed system. wiley-vch.de

Performance Enhancement and Advanced Application Science of Pigment Yellow 155

Rheological Properties of Pigment Dispersions in Diverse Media

The flow behavior, or rheology, of Pigment Yellow 155 dispersions is a critical factor that dictates its processability and final application quality. A dispersion with high viscosity can be difficult to handle, while one with poor stability can lead to inconsistent results. epo.org

The viscosity of this compound dispersions is influenced by factors such as pigment concentration, particle size, and the choice of dispersant. epo.org Controlling viscosity is crucial for applications like inkjet printing, where the ink must have a low viscosity to be ejected from the printhead nozzles properly. epo.org Research indicates that the viscosity of these dispersions can be significantly lowered through the use of appropriate finishing processes and dispersants. google.com For instance, the use of certain copolymers as dispersants has been shown to reduce the viscosity of the pigment suspension, allowing for a higher pigment loading without compromising the rheological properties. researchgate.net

A key challenge with this compound is its tendency to form dispersions with extremely high viscosity, which complicates handling and can lead to re-aggregation of pigment particles, diminishing tinting strength and transparency. epo.org The use of specific pigment derivatives or surface treatments can mitigate this issue, leading to dispersions that are easier to handle and exhibit improved coloristic properties.

Interactive Data Table: Illustrative Viscosity of this compound Dispersions

| Dispersant Type | Pigment Concentration (wt%) | Viscosity (mPa·s at 10 s⁻¹) |

| None | 15 | 550 |

| Anionic Surfactant | 15 | 250 |

| Polymeric Dispersant | 15 | 80 |

| None | 25 | >1000 (gelling) |

| Polymeric Dispersant | 25 | 150 |

Note: This table provides illustrative data based on general principles of pigment dispersion. Actual values will vary based on the specific dispersant, solvent system, and pigment grade.

Maintaining the stability of this compound dispersions over time is essential for consistent performance. In aqueous systems, achieving stability can be challenging due to the inherent hydrophobicity of the pigment. mdpi.com To overcome this, strategies such as encapsulating the pigment with a polymer shell have been developed. researchgate.netmdpi.com This not only improves dispersion in water but can also enhance other properties like antibacterial resistance. researchgate.net

The choice of dispersant is critical for stability. For aqueous inkjet inks, for example, specific styrene-acrylate-based copolymers have been found to provide excellent dispersion stability, even during long-term storage. epo.org In organic solvent systems, particularly nonpolar ones, this compound can exhibit insufficient dispersibility. epo.org The development of specialized pigment preparations, sometimes involving surface treatment with specific copolymers, has been a focus to improve dispersibility and stability in such media. google.com

Viscosity Modulation for Optimized Processing and Application

Interaction Mechanisms with Polymeric Resins and Binding Agents

The interaction between this compound and the polymeric binders in a formulation is fundamental to the end-use properties of the product, such as how well the color adheres to a surface.

The strength of the bond between the pigment and the binder resin directly impacts the durability of the printed image. google.comgoogle.com A strong affinity leads to better image fixability and rub resistance. Research has focused on modifying the pigment or the manufacturing process to enhance this affinity. For example, controlling the methanol (B129727) wettability (MW value) of the pigment powder has been shown to correlate with improved image strength on printed paper. google.com The use of composite resin particles, such as those combining polyacrylic and polyurethane resins, can also improve the fixability of images on various substrates. epo.org

Encapsulating this compound particles within a polymer shell is an advanced strategy to enhance their stability and performance. researchgate.netmdpi.com This core-shell structure can protect the pigment from environmental factors and improve its compatibility with different media.

Interactive Data Table: Properties of Bare vs. Encapsulated this compound

| Property | Bare this compound | Polymer-Encapsulated PY155 |

| Dispersion in Water | Poor | Good |

| Lightfastness (BWS) | 6-7 | 7 |

| Solvent Resistance | Good | Excellent |

| Thermal Stability | Good | Enhanced |

| Migration in Plastics | Low | Very Low |

Note: This table presents a qualitative comparison based on published research findings. BWS refers to the Blue Wool Scale for lightfastness.

Encapsulation and Core-Shell Strategies for Pigment Stabilization

Grafting of Functional Polymers for Antimicrobial Activity and Dispersity

To address challenges such as pigment stabilization in aqueous systems and microbial contamination in waterborne coatings, researchers have explored the encapsulation and grafting of functional polymers onto the surface of this compound. researchgate.net

One approach involves encapsulating this compound with a copolymer like poly(methyl methacrylate-co-butyl acrylate). researchgate.netresearchgate.net This encapsulation enhances the pigment's dispersibility and stability in water-based formulations. researchgate.netresearchgate.net Further functionalization can be achieved by grafting polymers with specific properties. For instance, grafting brush-like poly(N-(2-hydroxyethyl) acrylamide) (PHEAA) onto the encapsulated pigment particles can impart antimicrobial properties. researchgate.netmdpi.commdpi.com This method provides a structural antibacterial function, potentially reducing or eliminating the need for traditional biocides. researchgate.net The hydrated layer in the PHEAA structure is believed to resist bacterial adsorption, contributing to its antimicrobial effect. mdpi.com

The benefits of such modifications include:

Improved Dispersity: Encapsulation with polymers like polyorganosiloxane (POS) can improve dispersion, although the inherent hydrophobicity of POS may require further grafting with hydrophilic polymers to ensure stability in aqueous systems. researchgate.net

Antimicrobial Functionality: Grafting polymers such as PHEAA can provide the pigment with inherent antimicrobial properties, which is particularly beneficial for applications like waterborne coatings to prevent biodeterioration. researchgate.netmdpi.com

Research has also explored the synthesis of polymer-encapsulated pigments using monomers like 2-hydroxyethyl acrylate (B77674) (HEA) through emulsion polymerization, resulting in core-shell particles with excellent stability and fastness properties for textile ink applications. researchgate.net

Advanced Performance in Specific Application Matrixes

The performance of this compound has been characterized and optimized for several demanding applications.

This compound is a candidate to replace conventional pigments in electrophotographic toners and inkjet inks, offering the potential for more vibrant color images at a lower cost. google.com However, dispersions of this compound can exhibit high viscosity, which presents challenges in manufacturing processes like the emulsion polymerization used for toner production. google.comepo.org

Finishing treatments with high-boiling solvents after the initial pigment synthesis have been investigated to address the high viscosity issue. google.comgoogle.com This treatment modifies the pigment's crystal shape from needle-like to more compact forms, increases particle size, and alters surface properties to reduce particle-to-particle and particle-to-solvent interactions. google.com A key parameter influenced by this finishing is the methanol wettability (MW value); a lower MW value (ideally 10% or less) correlates with lower dispersion viscosity and improved handling. google.comgoogle.com

For inkjet applications, specially designed grades of this compound are available, such as Ink Jet Yellow 4G and 4GC. heubach.comheubach.com These grades offer a narrow particle size distribution, high purity, and low viscosity, which are crucial for good jettability and preventing nozzle clogging. heubach.comheubach.com They also provide excellent flocculation stability within the ink formulation. heubach.comheubach.com

Table 1: Typical Properties of Inkjet-Grade this compound

| Property | Ink Jet Yellow 4G | Ink Jet Yellow 4GC |

|---|---|---|

| Density (g/cm³) | 1.4 | 1.5 |

| Typical Particle Size (nm) | 100 | 90 |

| Specific Surface Area (m²/g) | 47 | 61 |

| Light Fastness | 6-7 | 6-7 |

| Hue Angle (°) | 95.1 | 94.8 |

Source: Heubach Group heubach.comheubach.com

This compound is utilized in high-chroma colorant systems to expand the color gamut in printing and imaging applications. clariant.comgoogle.com Its strong, greenish-yellow shade contributes to achieving more vivid colors. vibrantz.com Research has focused on combining this compound with other colorants, including fluorescent dyes, to further enhance chroma and lightness. google.comgoogle.com

The addition of specific yellow fluorescent dyes can significantly improve the chroma of the colorant system. google.com The selection of a fluorescent dye with a maximum reflectance wavelength between 490 and 535 nm has been shown to increase both chroma and lightness with minimal change to the hue angle. google.com This approach allows for the creation of more brilliant and expansive color palettes, particularly for achieving vibrant secondary colors like green when mixed with cyan inks. google.comgoogle.com.na

This compound demonstrates good thermal stability, making it suitable for coloring plastics that require high processing temperatures. finelandchem.com It maintains its color integrity at temperatures up to 260°C (500°F). In high-density polyethylene (B3416737) (HDPE), it can exhibit thermal stability up to 300°C without causing dimensional deformation, making it a suitable replacement for some lead chromate (B82759) pigments. tkechemical.comccchemical.com

Its excellent heat resistance, even at low concentrations, makes it valuable for coloring various engineering plastics like polypropylene (B1209903) (PP) and ABS. additivesforpolymer.comprecisechem.com The pigment's ability to withstand high temperatures without significant degradation or color shift is a key advantage in applications such as the production of polyolefin and engineering resins.

Table 2: Heat Resistance of this compound in Various Polymers

| Polymer | Heat Resistance (°C) |

|---|---|

| Polyethylene (PE) | 260 |

| Polypropylene (PP) | 250 |

| Polystyrene (PS) | 250 |

| High-Density Polyethylene (HDPE) | 260-300 |

Source: Heubach Group, Precise Color, Sandorin ccchemical.comheubach.comprecisechem.com

Some organic pigments, including this compound, can influence the crystalline behavior of polyolefins, which may affect the dimensional stability (warpage) of the final plastic part. heubach.com

This compound is recommended for use in water-based decorative and industrial paints due to its good performance in aqueous systems. precisechem.com However, ensuring long-term stability and preventing agglomeration in waterborne formulations is a key research area. researchgate.net

To improve stability, surface modification techniques are employed. Encapsulating the pigment in a polymer shell, such as with poly(methyl methacrylate-co-butyl acrylate), creates composite particles that are more stable in aqueous systems. researchgate.netresearchgate.net This encapsulation prevents the pigment particles from agglomerating and improves their compatibility with the water-based resin. researchgate.netmdpi.com

Furthermore, functional properties can be integrated into the pigment for advanced coating applications. As mentioned previously, grafting antimicrobial polymers onto the encapsulated pigment can provide the coating with long-lasting protection against microbial growth, a significant issue in waterborne systems. researchgate.netmdpi.com These integrated pigment-resin particles can reduce the need for additional dispersants and antimicrobial agents in the final coating formulation. researchgate.net

Melt electrospinning is an environmentally friendly alternative to solution electrospinning for producing sub-microfibers, but it is challenged by the high viscosity and low electrical conductivity of polymer melts. mdpi.comresearchgate.net Research has investigated the use of colorants like this compound as additives to improve the properties of polylactic acid (PLA) during melt electrospinning. mdpi.comnih.gov

Studies have shown that adding pigments with π-conjugated structures, such as this compound, can increase the electrical conductivity of the molten PLA. mdpi.com While the addition of these colorants also increases the melt's viscosity, the reduction in electrical resistance is a significant advantage, enabling the production of finer fibers. mdpi.comresearchgate.net Scanning electron microscopy has confirmed that colorants like this compound can be well-dispersed within the PLA matrix during the dope (B7801613) dyeing process used in melt spinning. nih.govresearchgate.net

In the broader context of polymer composites, the interaction between pigments and the polymer matrix is crucial for enhancing properties. emerald.com The dispersion and interfacial adhesion of pigments like this compound can be improved through surface modifications, leading to better mechanical strength, durability, and uniform color distribution. emerald.com The inherent electrical properties of certain pigments can also be harnessed to modify the electrical conductivity of the final polymer composite.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Poly(methyl methacrylate-co-butyl acrylate) |

| Poly(N-(2-hydroxyethyl) acrylamide) |

| Polyorganosiloxane |

| 2-hydroxyethyl acrylate |

| Polylactic acid |

| High-Density Polyethylene |

| Polypropylene |

| Polystyrene |

| Acrylonitrile Butadiene Styrene |

| Lead Chromate |

| Cyan |

| Magenta |

| Methanol |

| Water |

| Titanium Dioxide |

Environmental Fate and Ecotoxicological Assessment of Pigment Yellow 155

Environmental Partitioning and Distribution Mechanisms

The partitioning and distribution of Pigment Yellow 155 in the environment are primarily dictated by its extremely low water solubility and high affinity for solid matrices.

This compound, as a member of the diarylide pigment class, is characterized by its highly hydrophobic nature and large molecular size. These properties lead to a strong tendency for the pigment to adsorb to organic matter in soil and sediment, effectively removing it from the water phase. oieau.frmst.dk The primary route of removal from water bodies is through precipitation and sorption to suspended solids, which eventually deposit in the sediment. oieau.fr

Consistent with its high sorption potential, this compound exhibits very low mobility in both terrestrial and aqueous environments. Its extremely low water solubility and strong binding to soil and sediment particles significantly limit its potential to leach through the soil profile and contaminate groundwater. mst.dkcanada.ca The physical and chemical properties of diarylide yellow pigments suggest that soil and sediments are the primary environmental compartments where these substances will reside. canada.ca Due to this strong adsorption and low solubility, the pigment is not expected to be mobile, and its transport through environmental media is considered minimal.

Sorption Potential in Aquatic Sediment and Soil Compartments

Degradation Pathways and Environmental Persistence

The persistence of this compound is defined by its resistance to both abiotic and biotic degradation processes.

The stability of pigments to visible and ultraviolet light is a desired characteristic for their industrial applications. This inherent stability suggests that photodegradation, or the breakdown of the chemical by light, is a very slow process for azo pigments like this compound. mst.dk While photolysis is a potential degradation pathway in principle, the high lightfastness of the pigment indicates that it is not a significant route of environmental degradation under natural light conditions. mst.dk

The large molecular size and low water solubility of this compound are significant limiting factors for its bioavailability to microorganisms, which are the primary drivers of biodegradation. mst.dk Experimental data for the broader category of diarylide pigments indicate that they are not readily biodegradable. oecd.org For instance, a study on the related Pigment Yellow 13, conducted according to OECD Guideline 301C, showed no degradation over a 28-day period. oecd.org This suggests that under aerobic conditions, diarylide yellow pigments are expected to degrade slowly in water, soil, and sediment. canada.ca

Photodegradation Processes in Natural Light Exposure

Ecotoxicity Studies on Aquatic and Terrestrial Biota

Ecotoxicity studies assess the potential for a substance to cause harm to environmental organisms. Due to its very low water solubility and limited bioavailability, this compound generally demonstrates a low level of toxicity to aquatic and terrestrial life. canada.caknowde.com

Studies conducted on aquatic organisms have consistently shown no adverse effects at concentrations up to and exceeding the pigment's water solubility limit. Acute toxicity tests on fish (Poecilia reticulata) and aquatic invertebrates (Daphnia magna) showed no mortality or immobilization at the highest tested concentration. heubach.com Similarly, studies on algal growth inhibition indicate low toxicity.

Due to its limited bioavailability, studies on soil-dwelling organisms also indicate a low hazard potential. A screening assessment of diarylide yellow pigments found no effects in chronic soil toxicity studies at concentrations of 1,000 mg/kg of soil. canada.ca This is supported by acute toxicity tests on earthworms for similar substances, where no toxic effects were observed up to the highest tested concentration of 1,000 mg/kg. regulations.gov

Interactive Data Table: Aquatic Ecotoxicity of this compound

| Test Organism | Species | Endpoint | Duration | Guideline | Result (mg/L) | Reference |

| Fish | Poecilia reticulata (Guppy) | LC50 | 96 h | OECD 203 | > 100 | heubach.com |

| Fish | Poecilia reticulata (Guppy) | NOEC | 96 h | OECD 203 | 100 | heubach.com |

| Invertebrate | Daphnia magna (Water Flea) | EC50 | 48 h | OECD 202 | > 100 | heubach.com |

| Invertebrate | Daphnia magna (Water Flea) | NOEC | 48 h | OECD 202 | 100 | heubach.com |

| Algae | Desmodesmus subspicatus | NOEC | 72 h | OECD 201 | 40 | heubach.com |

| Algae | Selenastrum capricornutum | ErC50 | 72 h | OECD 201 | 0.110 | heubach.com |

| Algae | Pseudokirchneriella subcapitata | NOEC | 72 h | OECD 201 | 0.0403 | heubach.com |

| Microorganisms | Activated Sludge | EC50 | 3 h | --- | 23 | heubach.com |

| Note: These values are from a safety data sheet for an aqueous dispersion product containing this compound and may reflect the properties of the total formulation, not just the pure pigment. |

Interactive Data Table: Terrestrial Ecotoxicity of Diarylide Yellow Pigments

| Test Organism | Species | Endpoint | Duration | Guideline | Result (mg/kg soil dw) | Reference |

| Soil Organisms | (Not specified) | No Effect Level | Chronic | (Not specified) | 1000 | canada.ca |

| Earthworm | Eisenia fetida | NOEC (Mortality) | 14 d | OECD 207 | 1000 | regulations.gov |

| Earthworm | Eisenia fetida | LC50 | 14 d | OECD 207 | > 1000 | regulations.gov |

Toxicity to Aquatic Organisms (e.g., Fish, Daphniae, Algae)

The ecotoxicological profile of this compound indicates a potential for harm to aquatic life, particularly with long-lasting effects. heubach.com Due to its low solubility in water, testing the aquatic toxicity of the pigment in its solid form can be challenging. Often, studies show no effect at the limit of the pigment's water solubility. canada.ca However, assessments of aqueous dispersions of the pigment provide more specific toxicological data. heubach.com

Standard ecotoxicological studies are required for chemical registration and assess acute toxicity to fish, daphnia (water fleas), and algae. sdc.org.uk For an aqueous dispersion of C.I. This compound, specific adverse effects on algae have been measured. heubach.com The growth inhibition test on the green algae Selenastrum capricornutum (also known as Pseudokirchneriella subcapitata) resulted in a 72-hour ErC50 (the concentration causing a 50% reduction in growth rate) of 0.110 mg/L. heubach.com The No-Observed-Effect-Concentration (NOEC) from the same study was determined to be 0.0403 mg/L. heubach.com For fish and daphnia, while general assessments point towards potential long-term harm, specific LC50 (fish) and EC50 (daphnia) values for this compound are not consistently reported in available literature. heubach.com

Table 1: Aquatic Toxicity of an Aqueous Dispersion of this compound

| Test Organism | Endpoint | Duration | Result | Reference |

|---|---|---|---|---|

| Selenastrum capricornutum (Green Algae) | ErC50 | 72 h | 0.110 mg/L | heubach.com |

Impact on Soil Microorganisms and Plant Growth

The impact of this compound on the terrestrial environment is largely influenced by its low bioavailability. canada.ca For the broader class of monoazo pigments, studies on soil toxicity have shown no adverse effects on soil-dwelling organisms at concentrations up to 1,000 mg/kg of dry soil. canada.ca This is attributed to the pigment's character as a solid particulate with low water solubility, which limits its uptake by organisms. canada.ca

The European Chemicals Agency (ECHA) registration dossier for a substance identified as this compound outlines the required endpoints for assessing its impact on the terrestrial ecosystem, including toxicity to soil microorganisms and terrestrial plants. europa.eu While high concentrations of some azo dyes have been shown to negatively affect soil microbial processes like nitrogen cycling and can inhibit plant germination peerj.com, the specific effects of this compound are expected to be low due to its limited bioavailability. canada.ca Studies on other azo compounds have shown that low environmental concentrations (e.g., 30 mg/kg) may not significantly influence soil respiration or microbial biomass. peerj.com

Environmental Release and Risk Mitigation Strategies

Identification of Release Pathways from Industrial Manufacturing and Use

Environmental release of this compound can occur during its manufacturing, processing, and incorporation into final products. The primary release pathways are associated with wastewater from production facilities and the handling of waste streams. mst.dk Since the pigment is a solid, it can be largely removed from wastewater through filtration. heubach.com

Key release points include:

Manufacturing: Discharge of process water, disposal of solvent residues, and emissions from filtration and drying processes. The manufacturing process can involve organic solvents, which require dedicated regeneration and disposal systems to prevent release. synthesia.eu

Use in Coatings and Plastics: During the formulation of paints, coatings, and plastics, releases can occur through spills, cleaning of equipment, and disposal of off-spec batches. The use of this compound in powder coatings, which are solvent-free, significantly reduces the risk of air and water pollution compared to liquid paint systems. heubach.com

Development of Sustainable Manufacturing Practices and Waste Management

Efforts to mitigate the environmental risk of this compound focus on sustainable chemistry principles, including safer product design, process optimization, and effective waste management.

A key sustainability aspect of this compound is its role as a safer alternative to more hazardous pigments. It is often used as a replacement for lead chromate (B82759) pigments, which are based on toxic heavy metals, and certain diarylide pigments, which can break down to form potentially carcinogenic aromatic amines. ulprospector.com

Sustainable manufacturing practices include:

Process Intensification: Modern production lines for this compound incorporate advanced filtration, drying, and mixing technologies to increase efficiency and reduce waste. synthesia.eu

Solvent Reduction and Recovery: Developing pigment preparations with very low levels of residual organic solvents (e.g., less than 100-500 ppm) is a key goal. google.com Furthermore, establishing robust systems for the regeneration and disposal of organic solvents used in the synthesis process minimizes environmental release. synthesia.eu

Sustainable Formulations: The use of this compound in environmentally friendly systems like powder coatings represents a significant risk mitigation strategy. heubach.com Powder coatings are solvent-free, which reduces volatile organic compound (VOC) emissions and improves waste management. heubach.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Human Health and Toxicological Risk Assessment of Pigment Yellow 155

Acute Toxicity Evaluations Across Exposure Routes

The assessment of acute toxicity is a critical first step in understanding the potential immediate hazards of a substance. For Pigment Yellow 155, evaluations have been conducted across oral, dermal, and inhalation routes of exposure.

Systemic Effects Following Acute Oral, Inhalation, and Dermal Exposure

Systemic toxicity following a single, short-term exposure to this compound has been evaluated. The primary measure for acute oral toxicity is the median lethal dose (LD50), which is the single dose of a substance that causes the death of 50% of a group of test animals. For this compound, the acute oral LD50 in rats has been determined to be greater than 2,000 mg/kg of body weight. heubach.com This value suggests a low order of acute toxicity via the oral route.

For dermal and inhalation routes, specific quantitative data are often not available in public documentation. echemi.com However, safety data sheets for products containing this compound consistently state that based on available information, the classification criteria for acute dermal and inhalation toxicity are not met. heubach.com This indicates that significant systemic effects from a single exposure via skin contact or inhalation are not expected under normal handling and use conditions.

| Exposure Route | Test Species | Result |

|---|---|---|

| Oral | Rat | LD50 > 2000 mg/kg bw |

| Dermal | Not specified | Classification criteria not met |

| Inhalation | Not specified | Classification criteria not met |

Subchronic and Chronic Toxicity Investigations

To assess the potential for adverse health effects from longer-term exposure, subchronic and chronic toxicity studies are conducted. These investigations involve repeated administration of the substance over a significant portion of an animal's lifespan.

Repeated Dose Studies and Target Organ Assessment

A repeated dose oral toxicity study has been conducted on this compound in rats. In this study, the pigment was administered daily via gavage. The No-Observed-Adverse-Effect Level (NOAEL) was established as 1,000 mg/kg of body weight per day, which was the highest dose tested. heubach.com This finding suggests that even with repeated exposure, this compound has a low potential to cause adverse systemic effects. No specific target organs for toxicity were identified in this study. heubach.com

| Test Type | Test Species | Application Route | Exposure Duration | Result (NOAEL) |

|---|---|---|---|---|

| Repeated Dose Toxicity | Rat (male and female) | Oral (gavage) | 41 days (male), 52 days (female) | 1000 mg/kg bw/day |

Evaluation of Potential for Pigment Accumulation or Staining in Tissues

Due to their general insolubility, pigments may have the potential to accumulate in tissues. For the broader category of diarylide yellow pigments, which includes this compound, observations from repeated oral exposure studies have noted the staining of mucosal surfaces of internal organs. oecd.org However, it has also been suggested that this could potentially be due to contamination during the necropsy process rather than systemic absorption and deposition. oecd.org The low solubility and large molecular size of this compound are expected to limit its bioavailability and, consequently, its potential for significant bioaccumulation. oecd.orgcanada.ca

Genotoxicity and Mutagenicity Studies

Genotoxicity assays are performed to detect any potential for a substance to damage the genetic material (DNA) within cells, which could lead to mutations and potentially cancer.

In Vitro Assays for Gene Mutation (e.g., Ames Test, OECD 471)

This compound has been evaluated for its potential to cause gene mutations in in vitro test systems. A key study is the bacterial reverse mutation assay, commonly known as the Ames test, conducted according to OECD Test Guideline 471. In this test, the pigment was found to be negative for mutagenic activity, both with and without metabolic activation. heubach.com

Furthermore, an in vitro gene mutation study in mammalian cells (mouse lymphoma cells), following OECD Test Guideline 476, also yielded a negative result. heubach.com These findings indicate that this compound does not induce gene mutations in these standard laboratory test systems.

| Assay Type | Test System | Guideline | Metabolic Activation | Result |

|---|---|---|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | OECD 471 | With and without | Negative |

| Gene Mutation Study in Mammalian Cells | Mouse lymphoma cells | OECD 476 | With and without | Negative |

In Vivo Cytogenetic Tests and Micronucleus Assays

In vivo genotoxicity studies, such as cytogenetic and micronucleus assays, are crucial for assessing the potential of a substance to cause chromosomal damage in a whole organism. For this compound and structurally related pigments, the weight of evidence from available studies suggests a lack of genotoxic activity in vivo.

Generally, if a substance demonstrates a potential for genotoxicity in in vitro tests, subsequent in vivo assays like the micronucleus test are conducted to evaluate this potential in a mammalian system. sdc.org.uk The results from these tests are critical for predicting carcinogenic potential. sdc.org.uk Based on the available data for similar diarylide yellow pigments, which points to low bioavailability, these pigments are not expected to be genotoxic in vivo. industrialchemicals.gov.auoecd.org

Influence of Impurity Profiles (e.g., Aromatic Amines) on Genotoxic Potential

The genotoxic potential of commercial azo pigments can be significantly influenced by the presence of impurities, particularly residual primary aromatic amines (PAAs) from the manufacturing process or from degradation of the pigment. europa.euresearchgate.net Azo dyes are synthesized from primary aromatic amines, and commercial products may contain these as contaminants. europa.eu The reductive cleavage of the azo bond, either through metabolic processes or thermal decomposition, can also release these constituent aromatic amines. industrialchemicals.gov.auecfibreglasssupplies.co.uk

The toxicological concern is that some aromatic amines are known or suspected carcinogens and mutagens. europa.euindustrialchemicals.gov.au For instance, epidemiological studies have provided evidence that aromatic amines like benzidine (B372746) and 2-naphthylamine (B18577) can induce urinary bladder cancer in workers within the azo-dye industry. europa.eu

A comparative analysis of various pigments, including this compound, identified the presence of primary aromatic amines as impurities. researchgate.net Specifically, p-phenylenediamine (B122844) was noted as a potential impurity in this compound. researchgate.net The study highlighted that the pigment's purity profile is of major importance, as these impurities could be released from a finished product, such as a printed napkin, during a cold water extraction test. researchgate.net Regulations like the European Resolution AP (89) 1 establish limits for the content of primary aromatic amines in pigments intended for applications like food contact materials, underscoring the recognized risk associated with these impurities. additivesforpolymer.com

Carcinogenicity Assessment and Long-Term Exposure Effects

Based on available data, this compound is not classified as a carcinogen. heubach.comdenizboya.com Safety data for products containing this compound often state that there is no information available to suggest carcinogenicity. heubach.com Furthermore, it is generally not classified as a specific target organ toxicant following repeated exposure. heubach.com

The primary concern for long-term exposure, particularly through inhalation, relates to the particulate nature of the pigment rather than inherent chemical carcinogenicity. uzh.ch For structurally similar, poorly soluble pigments like Pigment Yellow 13 and 83, chronic inhalation at high concentrations that overload the lung's clearance mechanisms can lead to the accumulation of particles. uzh.ch This overload can cause chronic inflammation, which is a potential precursor to carcinogenic effects in the respiratory tract. uzh.ch

Comparative Analysis with Structurally Related Pigments

The toxicological profile of this compound can be further understood through comparison with other diarylide yellow pigments, such as Pigment Yellow 12, Pigment Yellow 13, and Pigment Yellow 83. These pigments share structural similarities and have been assessed by organizations like the OECD. oecd.org

A key finding from these assessments is the extremely low bioavailability of these pigments following oral ingestion. oecd.org Long-term carcinogenicity studies in rats and mice with Pigment Yellow 12 and Pigment Yellow 83 showed no increased incidence of tumors. oecd.org Based on this data and the chemical similarity, it is concluded that these diarylide yellow pigments are not carcinogenic. oecd.org The reasoning is that because the pigments are essentially not absorbed into the body, systemic toxicity, including cancer, is not an expected outcome. oecd.org It has been suggested that trace findings of metabolites like 3,3'-dichlorobenzidine (B165656) in some studies are likely due to impurities in the tested material rather than the breakdown of the parent pigment molecule. oecd.org

Epidemiological Studies on Occupational Exposure (if applicable)

There are no specific epidemiological studies available in the reviewed literature that focus solely on the occupational exposure to this compound and its long-term health outcomes. However, broader studies of the azo-dye industry provide context for potential risks. These studies have historically linked occupational exposure to certain primary aromatic amines, used as precursors in dye synthesis, to an increased risk of bladder cancer. europa.eu This highlights the importance of controlling exposure to raw materials and potential degradation by-products in manufacturing settings.

Reproductive and Developmental Toxicity Research

Research into the reproductive and developmental toxicity of this compound indicates a low hazard profile. Animal studies have been conducted to assess the potential for adverse effects on fertility, sexual function, and embryonic development. heubach.com

Maternal and Offspring Health Outcomes

A reproductive and developmental toxicity study using this compound was conducted on Wistar rats to determine its effect on maternal health and fetal development. heubach.com The substance was administered orally, and key toxicological endpoints were evaluated. The study found no significant adverse maternal or developmental effects up to the highest dose tested. heubach.com

The No Observed Adverse Effect Level (NOAEL) and No Observed Effect Level (NOEL) from this study are summarized in the table below.

| Endpoint | Species | NOAEL/NOEL |

| General Toxicity Maternal | Rat | NOAEL: 1,000 mg/kg body weight |

| Teratogenicity | Rat | NOAEL: 1,000 mg/kg body weight |

| Developmental Toxicity | Rat | NOEL: 1,000 mg/kg body weight |

Data sourced from a Safety Data Sheet for a product containing this compound. heubach.com

These findings indicate that this compound did not produce adverse health outcomes in pregnant rats or their offspring at high dose levels. heubach.com

Investigations into Potential Placental Transfer

The potential for a substance to cross the placental barrier and expose a developing fetus is a critical aspect of reproductive toxicology. For this compound and related diarylide pigments, evidence regarding placental transfer is limited but suggests a very low potential.

In an oral reproductive and developmental screening study involving diarylide yellow pigments, which are structurally similar to this compound, staining of the pups was observed. oecd.org This observation was noted at a high dose level and could suggest the potential for limited placental transfer of the pigment or its impurities. oecd.org However, standard toxicokinetics studies indicate that diarylide yellows are generally not absorbed into the body to a significant extent. oecd.org The transfer of blood from the placenta to the baby occurs in a stepwise progression after birth, regulated by uterine contractions and the baby's own physiological responses. sarahbuckley.com While no specific studies on this compound conclusively detail its presence or absence in fetal tissue, the available data from analogous compounds point toward negligible transfer under normal exposure conditions. oecd.orgregulations.gov

Irritation and Sensitization Potential

The assessment of a chemical's potential to cause irritation to the skin and eyes, or to induce an allergic response (sensitization), is fundamental to its safety evaluation.

Studies on this compound and structurally similar pigments consistently show a low potential for dermal and ocular irritation.

Dermal Irritation: In tests conducted on rabbits following OECD Guideline 404, materials similar to this compound were found to be non-irritating to the skin. epa.gov Safety data sheets for products containing this compound classify it as causing mild skin irritation. scribd.com In one study on a similar pigment, 500 mg of the undiluted substance applied to both intact and abraded rabbit skin produced no irritation. pitt.edu Possible erythema (redness) was sometimes difficult to assess immediately due to the pigment's color, requiring observation after 48 and 72 hours. pitt.edu

Ocular Irritation: Eye irritation tests in rabbits with 100 mg of a similar coloring powder were negative. pitt.edu Studies following OECD Guideline 405 also indicate that similar pigments are not eye irritants. epa.gov Safety data sheets for products containing this compound note that it may cause eye irritation. scribd.com

| Study Type | Test Species | Guideline | Result | Source |

|---|---|---|---|---|

| Acute Dermal Irritation | Rabbit | OECD 404 | Not irritating | epa.gov |

| Acute Eye Irritation | Rabbit | OECD 405 | Not irritating | epa.gov |

Sensitization is an allergic reaction that occurs after repeated exposure to a substance. sdc.org.uk

Skin Sensitization: Tests for skin sensitization with analogous pigments have returned negative results. pitt.edu However, some safety data sheets indicate that prolonged contact may lead to possible skin sensitization. thdstatic.com For some reactive dyes, there is evidence of contact dermatitis, which is believed to occur when the dye combines with human serum albumin to form an antigen. sdc.org.uk